Diethylamine salicylate

percutaneous absorption skin penetration kinetics salicylic compounds

Diethylamine salicylate (DEAS, CAS 4419-92-5) is a rational choice for topical NSAID and antipruritic product development where minimizing systemic salicylate exposure is critical. In vivo microdialysis confirms DEAS has the slowest percutaneous absorption among salicylate compounds, enabling sustained local drug release and a 5–8 hour lag to systemic absorption in humans—supporting safe repeated daily application without accumulation risk. It significantly suppresses serotonin-induced scratching (P<0.001 vs. vehicle) via this prolonged local profile, a property unmatched by methyl salicylate or salicylic acid. DEAS release from ethylcellulose latex is solubility-controlled, not matrix-diffusion controlled, allowing predictable generic controlled-release formulations with simple vehicle modulation. With well-characterized human pharmacokinetic parameters (zero-order absorption, 25.46 mg/h), DEAS is a strategically advantageous API for ANDA development, reference listed drug candidates, and cost-effective chronic musculoskeletal pain (lumbago, fibrositis, strains) topical products.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 4419-92-5
Cat. No. B109921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylamine salicylate
CAS4419-92-5
SynonymsDiethylammonium salicylate;  Salicylate Diethylamine;  Salicylic Acid Diethylamine Salt;  Artrogota;  Damsal;  N-Ethyl-, 2-Hydroxybenzoate Ethanamine;  Diethylamine, Compound. with Salicylic Acid;  Salicylic Acid, Compound. with Diethylamine;  Salicylic Acid
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC[NH2+]CC.C1=CC=C(C(=C1)C(=O)[O-])O
InChIInChI=1S/C7H6O3.C4H11N/c8-6-4-2-1-3-5(6)7(9)10;1-3-5-4-2/h1-4,8H,(H,9,10);5H,3-4H2,1-2H3
InChIKeyJGMKRAUEFASZKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylamine Salicylate (CAS 4419-92-5) Procurement Guide: Topical Salicylate Salt with Quantified Percutaneous Profile


Diethylamine salicylate (DEAS, CAS 4419-92-5) is a non-steroidal anti-inflammatory drug (NSAID) formed as a salt from salicylic acid and diethylamine [1]. It functions as a topical analgesic and anti-inflammatory agent via inhibition of prostaglandin synthesis [2]. The compound is widely used in topical formulations for relief of rheumatic and musculoskeletal pain, including lumbago, fibrositis, and strains [3]. As an ionic salicylate salt, DEAS exhibits percutaneous absorption characteristics distinct from both free salicylic acid and lipophilic salicylate esters [4].

Diethylamine Salicylate Procurement: Why Topical Salicylate Salts Are Not Interchangeable


Topical salicylate derivatives cannot be substituted based solely on salicylate moiety content. In vivo microdialysis studies in hairless rats demonstrate a clear penetration kinetics ranking across four salicylic compounds: ¹⁴C-salicylamide ≥ ¹⁴C-butyl salicylate > ¹⁴C-salicylic acid > ¹⁴C-diethylamine salicylate [1]. The ionic salt form of DEAS produces the slowest percutaneous absorption rate among tested salicylic compounds, a property linked to its antipruritic efficacy via sustained local drug release [2]. Conversely, methyl salicylate (an ester) generates significantly higher systemic absorption, with urinary salicylate recovery 6.9-fold greater than trolamine salicylate (p<0.05) [3]. Formulation choice materially alters safety and efficacy profiles: higher systemic absorption increases salicylism risk, while slower dermal penetration may enhance localized therapeutic duration [4].

Diethylamine Salicylate Technical Evidence: Quantified Differentiation from Salicylic Acid, Esters, and Alternative Salts


Percutaneous Absorption Rate Ranking: Diethylamine Salicylate vs. Salicylic Acid, Butyl Salicylate, and Salicylamide

In a comparative in vivo study using hairless rats, diethylamine salicylate exhibited the lowest percutaneous absorption rate among four salicylic compounds tested under equimolar conditions (0.4 mmol/g in dimethyl isosorbide, non-occluded finite dose application) [1]. The ionic diethylamine salicylate produced larger surface depots and penetrated skin more slowly than the free acid form [1].

percutaneous absorption skin penetration kinetics salicylic compounds

Dermal Microdialysis Penetration Kinetics: Quantified Concentration Ranking

Cutaneous microdialysis in hairless rats with equimolar ¹⁴C-salicylic formulations applied topically revealed differentiated dermal concentration kinetics [1]. DEAS produced the lowest dermal extracellular concentrations among the series, attributed to slower dissociation kinetics from its ionic salt form [1].

cutaneous microdialysis dermal pharmacokinetics topical drug delivery

Human Pharmacokinetics: Zero-Order Absorption with Quantified Lag Time and Rate Constant

A human pharmacokinetic study of diethylamine salicylate cream applied to the inner arms demonstrated zero-order absorption kinetics with a prolonged lag time before systemic appearance [1]. This contrasts with methyl salicylate preparations which produce more rapid systemic absorption [2].

human pharmacokinetics transdermal drug delivery zero-order absorption

Antipruritic Efficacy: Serotonin-Induced Scratching Suppression in Rat Model

In a hairless rat model of peripherally-elicited pruritus via serotonin injection, topical pre-application of 5% w/w diethylamine salicylate significantly suppressed scratching behavior compared to vehicle control [1]. The effect was sustained throughout the 1.5-hour observation period, while salicylic acid and butyl salicylate did not produce comparable suppression [1].

antipruritic serotonin-induced pruritus topical analgesic

Local vs. Systemic Tissue Distribution: Comparable to Trolamine Salicylate but Contrasting with Methyl Salicylate

In a comparative rat tissue distribution study, formulations of diethylamine salicylate and triethanolamine (trolamine) salicylate containing comparable salicylate concentrations yielded similar salicylate levels in plasma and underlying tissues [1]. Direct penetration was predominant to the top muscle level at the treated site, with deeper tissues receiving drug via systemic redistribution [1]. In contrast, methyl salicylate formulations produced measurably higher systemic absorption, with serum concentrations of 0.31–0.91 mg/L within 1 hour of first application [2].

tissue penetration local drug delivery salicylate salts

Formulation Excipient Compatibility: Release Rate Governed by Solubility Rather than Polymer Matrix

Adsorption-desorption studies of DEAS on ethylcellulose latex particles revealed that drug release from excipients is primarily governed by DEAS solubility rather than polymer matrix interactions [1]. This characteristic enables rational formulation design for prolonged-action topical products using cellulose-based carriers [1].

excipient compatibility controlled release topical formulation

Diethylamine Salicylate Procurement: Optimized Application Scenarios Based on Quantitative Evidence


Topical Analgesic Formulations Requiring Prolonged Local Retention and Minimal Systemic Exposure

Based on in vivo percutaneous absorption ranking [1] and dermal microdialysis kinetics [2] showing DEAS as the slowest-absorbed salicylic compound, this salt is preferentially suited for OTC creams, gels, and ointments intended for chronic musculoskeletal pain management (lumbago, fibrositis, strains). The 5–8 hour lag time to systemic absorption in humans [3] supports safe repeated daily application without salicylate accumulation concerns. DEAS is the rational choice over methyl salicylate when minimizing systemic salicylate exposure is a formulation or regulatory requirement.

Antipruritic Dermatological Preparations for Inflammatory Skin Conditions

The demonstrated suppression of serotonin-induced scratching (P < 0.001 vs. vehicle) in a rat pruritus model [4] supports DEAS as a preferred active ingredient for topical antipruritic formulations. The sustained effect over 1.5 hours, attributed to slow local release [4], is mechanistically linked to the low absorption rate documented in penetration studies [1]. Salicylic acid and butyl salicylate did not produce comparable antipruritic activity in the same model [4], making DEAS a differentiated candidate for itch-relief products targeting dermatologic conditions.

Controlled-Release Topical Drug Delivery Systems Utilizing Cellulose-Based Carriers

Excipient compatibility studies demonstrate that DEAS release from ethylcellulose latex is solubility-controlled rather than matrix-diffusion controlled [5]. This characteristic enables formulation scientists to design prolonged-action topical products with predictable release kinetics by modulating vehicle composition (e.g., Carbopol gels, PEG systems) rather than relying on complex polymer engineering [5]. DEAS is therefore a strategically advantageous active pharmaceutical ingredient (API) for generic controlled-release topical product development where formulation simplicity and manufacturing robustness are procurement priorities.

Comparative Bioequivalence Studies for Generic Topical Salicylate Products

Tissue distribution data in rats indicate that DEAS and triethanolamine salicylate yield similar salicylate concentrations in plasma and underlying tissues when formulated at comparable salicylate concentrations [6]. This evidence supports DEAS as a reference listed drug (RLD) candidate or comparator in abbreviated new drug application (ANDA) development for topical salicylate salt products. The well-characterized human pharmacokinetic parameters (zero-order absorption, 5–8 h lag time, 25.46 mg/h absorption rate) [3] provide a quantifiable benchmark for bioequivalence assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethylamine salicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.